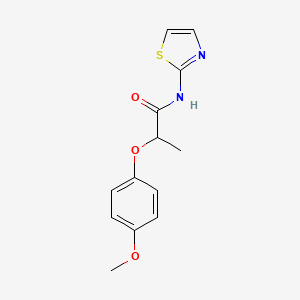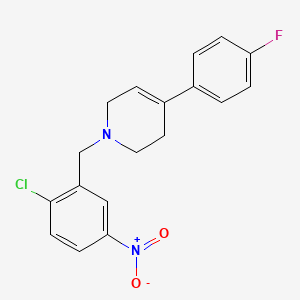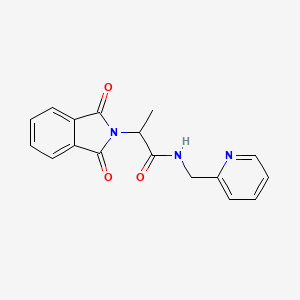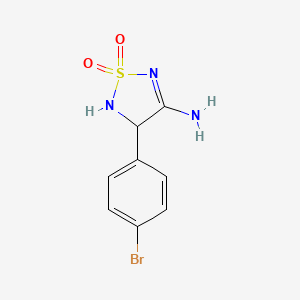
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide, also known as MTIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's mechanism of action involves its selective inhibition of specific receptors or enzymes, depending on the application. In neuroscience, it selectively inhibits the M4 muscarinic receptor, which is involved in the regulation of dopamine release in the brain. By inhibiting this receptor, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the activity of dopamine neurons in the brain, leading to its investigation as a potential therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the activity of the androgen receptor, which is involved in the development and progression of breast and prostate cancers. By inhibiting this receptor, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the growth and proliferation of cancer cells, leading to its investigation as a potential therapeutic agent for these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the activity of protein kinase C theta, which is involved in T cell activation. By inhibiting this enzyme, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide modulates T cell activity, leading to its investigation as a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's biochemical and physiological effects depend on its application. In neuroscience, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide reduces the activity of dopamine neurons in the brain, leading to its investigation as a potential therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide inhibits the growth and proliferation of cancer cells, particularly in breast and prostate cancers, leading to its investigation as a potential therapeutic agent for these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide modulates T cell activity, leading to its investigation as a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's advantages for lab experiments include its high selectivity for specific receptors or enzymes, depending on the application. This selectivity allows for the investigation of specific pathways or targets in various fields of research.
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's limitations for lab experiments include its potential toxicity and limited availability. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to exhibit toxicity in certain cell types, and its limited availability can make it difficult to conduct large-scale experiments.
未来方向
For 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide research include the investigation of its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease. In oncology, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for breast and prostate cancers. In immunology, further research is needed to investigate 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's potential as a therapeutic agent for autoimmune diseases. Additionally, further research is needed to investigate the potential toxicity of 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide and to develop more efficient synthesis methods.
合成方法
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide can be synthesized using a multi-step reaction process that involves the reaction of 4-methoxyphenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole. The final step involves the reaction of the intermediate product with 3-bromo-1-chloropropane to yield 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide.
科学研究应用
2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology. In neuroscience, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to selectively inhibit the activity of a specific subtype of G protein-coupled receptor, known as the M4 muscarinic receptor. This receptor is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's selective inhibition of this receptor subtype has led to its investigation as a potential therapeutic agent for these disorders.
In oncology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. It achieves this by inhibiting the activity of the androgen receptor, which is known to play a crucial role in the development and progression of these cancers.
In immunology, 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide has been shown to modulate the activity of T cells, which are key players in the immune response. It achieves this by inhibiting the activity of a specific enzyme, known as protein kinase C theta, which is involved in T cell activation. 2-(4-methoxyphenoxy)-N-1,3-thiazol-2-ylpropanamide's ability to modulate T cell activity has led to its investigation as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9(12(16)15-13-14-7-8-19-13)18-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECLHNCONYNWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)


![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)

![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)

![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)